molecular formula C17H13ClN2O2 B2561776 (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide CAS No. 444089-72-9

(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2561776
CAS No.: 444089-72-9
M. Wt: 312.75
InChI Key: LNUABETXKBEUKV-UHFFFAOYSA-N
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Description

(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted phenyl ring, a phenylmethoxy group, and a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylmethoxy Intermediate: The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-phenylmethoxybenzaldehyde.

    Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base like piperidine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the phenylmethoxy group.

    (Z)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide: Similar structure with a bromo substituent instead of chloro.

    (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-9-13(8-14(10-19)17(20)21)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-9H,11H2,(H2,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUABETXKBEUKV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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